Arborinine

Vue d'ensemble

Description

Arborinine is a natural product isolated from the leaves of Glycosmis parva. It is a quinoline alkaloid known for its diverse biological activities, including antibacterial, anti-hepatitis C virus, and anticancer properties . This compound has shown potential as an antiproliferative agent against various cancer cell lines, making it a compound of significant interest in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arborinine can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a quinoline derivative, followed by functional group modifications to introduce the desired substituents .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Glycosmis parva leaves. The leaves are subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Chemical Reactions and Modifications

Arborinine undergoes several structural modification reactions, including:

Anti-Cancer Effects and Apoptotic Pathways

This compound has demonstrated cytotoxic effects on various cancer cell lines . Studies show that it can reduce cell viability in HEK293 and MCF-7 cells, suggesting that this compound may induce apoptosis and increase cell death through cytotoxic mechanisms .

- Apoptosis: this compound treatment in MCF-7 cells led to an increased expression of the pro-apoptotic factor BAX, a decrease in the anti-apoptotic factor BCL-2, and an enhancement of P53 and PARP expression compared to the control group . The upregulation of caspases 3, 8, and 9 further supports that this compound facilitates apoptosis in MCF-7 cells through the intrinsic apoptotic pathway .

- Oxidative Stress: this compound treatment resulted in increased Reactive Oxygen Species (ROS) production and decreased glutathione (GSH) levels, highlighting its role in exacerbating oxidative stress while attenuating antioxidant capacity. The observed elevation in superoxide dismutase (SOD) activity may represent a compensatory response to the increased oxidative stress introduced by this compound .

Relative expression ratios of oxidative and anti-oxidative factors in MCF-7 cells after treatment with this compound :

| Factor | Change in Expression | Statistical Significance |

|---|---|---|

| ROS | Increased | P=0.013 |

| GSH | Decreased | P=0.007 |

| SOD | Increased | P<0.001 |

Impact on Clear-Cell Renal Cell Carcinoma (ccRCC) Cells

This compound has demonstrated an inhibitory effect on ccRCC cells . It can significantly inhibit proliferation, apoptosis, cell cycle progression, and migration of ccRCC cells. This compound also shows inhibitory effects on Lysine Demethylase 1A (KDM1A) in ccRCC cells and decreases levels of KDM1A outputs and on epithelial-mesenchymal transition (EMT) markers .

Other Biological Activities

This compound exhibits various other biological activities:

- Antimicrobial Activities: this compound presents antimicrobial activities against resistant microbial strains .

- Inhibition of Heme-Mediated Protein Oxidation: this compound can block heme-mediated protein oxidation and degradation markers for heme-induced oxidative stress .

- Effects on Spleen and Thymus Cells: this compound can induce a decrease in Interleukin-10 production by splenocytes and thymocytes stimulated with ConA or PWM .

Maillard Reaction Products

While not directly involved in this compound's chemical reactions, Maillard reaction products (MRPs) are worth noting due to their presence in processed foods and their complex impact on health . MRPs can act as antioxidants, bactericides, and prooxidants, depending on food processing conditions .

Applications De Recherche Scientifique

Anticancer Activity

Arborinine's anticancer properties have been extensively studied across various types of cancer. Below is a summary of its effectiveness against different cancer cell lines:

Clear-Cell Renal Cell Carcinoma

A study highlighted this compound's potential in treating clear-cell renal cell carcinoma by demonstrating its ability to inhibit KDM1A activity. The research showed that this compound significantly reduced cell proliferation and migration in ccRCC cell lines, indicating its therapeutic promise for this prevalent cancer type .

Cervical Cancer

In another investigation, this compound exhibited potent antiproliferative effects on cervical cancer cells. It was noted that the compound could selectively target cancer cells while sparing normal cells, showcasing its potential as a safer alternative to traditional chemotherapeutics .

Gastric Cancer

Research on gastric cancer revealed that this compound effectively inhibited both drug-sensitive and adriamycin-resistant gastric cancer cell lines. The compound's ability to reverse EMT processes was particularly noted as a crucial factor in its anticancer efficacy .

Mécanisme D'action

Arborinine exerts its effects primarily through the inhibition of histone lysine-specific demethylase 1 (LSD1), an enzyme frequently overexpressed in cancer cells. By inhibiting LSD1, this compound impairs the epithelial-mesenchymal transition (EMT) dynamic, reducing the aggressiveness of cancer cells in terms of survival, growth, dissemination, and metastasis . This mechanism highlights this compound’s potential as a therapeutic agent in cancer treatment.

Comparaison Avec Des Composés Similaires

Arborinine is often compared with other quinoline alkaloids such as graveoline and kokusaginine. While all these compounds share a similar quinoline structure, this compound is unique due to its potent inhibition of LSD1 and its broad-spectrum antiproliferative activity . Other similar compounds include:

Graveoline: Known for its antifungal potential.

Kokusaginine: Exhibits anti-inflammatory and antioxidant properties.

This compound’s distinct mechanism of action and its effectiveness against drug-resistant cancer cells set it apart from these similar compounds.

Activité Biologique

Arborinine, an alkaloid primarily isolated from plants such as Glycosmis parva and Ruta angustifolia, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its antifungal, anticancer, and other pharmacological effects.

Chemical Structure and Isolation

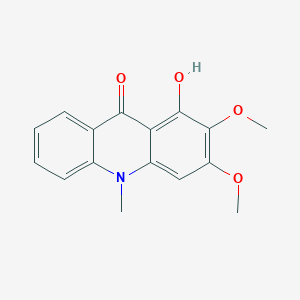

This compound is classified as an acridone alkaloid. Its chemical structure has been characterized through various methods, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits a unique structure that contributes to its biological activities.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound, particularly against Candida albicans, a common pathogen responsible for opportunistic infections.

Study Findings

- Source : Extracted from Ruta angustifolia.

- Method : Bioassay-guided isolation techniques were employed to identify antifungal activity.

- Results : this compound demonstrated significant inhibition of C. albicans growth at concentrations ranging from 250 to 500 µg/mL. The mechanism involves downregulation of the isocitrate lyase (ICL) gene, which is crucial for the pathogen's virulence .

Table 1: Antifungal Activity of this compound

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 250 | 65 |

| 500 | 85 |

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly in ovarian cancer models.

Study Findings

- Mechanism : this compound inhibits the activity of lysine-specific demethylase 1 (LSD1), a histone demethylase involved in cancer progression.

- Results : In vitro studies showed that this compound significantly suppressed cell proliferation and induced apoptosis in ovarian cancer cell lines. In vivo studies using xenograft models confirmed its potential as an antitumor agent .

Table 2: Anticancer Efficacy of this compound

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian cancer | 15 | Inhibition of LSD1 |

| Cervical cancer | 20 | Induction of apoptosis |

| Renal cell carcinoma | 18 | Cell cycle arrest |

Other Biological Activities

In addition to antifungal and anticancer effects, this compound exhibits various other biological activities:

- Antimalarial Activity : this compound has shown efficacy against Plasmodium falciparum, the causative agent of malaria. Studies indicate it can inhibit the growth of the parasite in vitro .

- Antiviral Effects : Preliminary research suggests that this compound may possess antiviral properties, although further studies are needed to elucidate the mechanisms involved .

Case Studies

Several case studies have explored the pharmacological applications of this compound:

- Ovarian Cancer Study :

- Fungal Infection Treatment :

Propriétés

IUPAC Name |

1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-17-10-7-5-4-6-9(10)14(18)13-11(17)8-12(20-2)16(21-3)15(13)19/h4-8,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBZZQPALSPNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203378 | |

| Record name | Arborinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arborinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5489-57-6 | |

| Record name | Arborinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5489-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arborinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005489576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arborinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arborinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBORININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16XG8UE639 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arborinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 176 °C | |

| Record name | Arborinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.